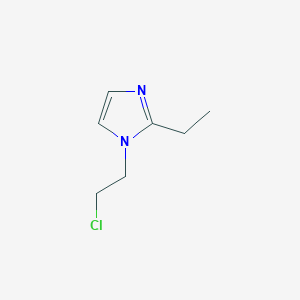

1-(2-chloroethyl)-2-ethyl-1H-imidazole

Description

Contextualizing Imidazole (B134444) Heterocycles in Contemporary Chemical and Biological Sciences

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules. nih.gov First synthesized by Heinrich Debus in 1858, the imidazole ring's unique electronic properties and hydrogen bonding capabilities make it a privileged scaffold in medicinal chemistry. researchgate.net Its derivatives are known to readily interact with various enzymes and receptors, leading to a broad spectrum of pharmacological activities. researchgate.net

The imidazole nucleus is a core component of essential biomolecules, including the amino acid histidine, histamine, and purines found in nucleic acids. researchgate.net This natural prevalence has inspired chemists to explore synthetic imidazole derivatives for therapeutic applications. researchgate.netnih.gov Consequently, imidazole-based compounds have been developed with a wide range of activities, including anticancer, antimicrobial, anti-inflammatory, antifungal, and antihypertensive properties. nih.govnih.gov The ring's ability to act as an isostere for other heterocycles like pyrazole or triazole further enhances its utility in drug design. nih.gov Its presence can also improve a molecule's water solubility, a desirable property for drug candidates. nih.gov

The immense therapeutic potential of imidazole-related drugs has spurred the development of innovative chemotherapies and other medicinal agents. researchgate.net Researchers continue to explore new synthetic methods, including green chemistry approaches and microwave-assisted synthesis, to efficiently create novel imidazole derivatives for biological evaluation. researchgate.net

| Pharmacological Activity | Examples of Imidazole Derivatives Studied |

|---|---|

| Anticancer | Dacarbazine, Kinase Inhibitors acs.org |

| Antifungal | Ketoconazole acs.org |

| Antibacterial | Metronidazole, N-alkylated imidazoles researchgate.netacs.org |

| Anti-inflammatory | Documented activity in various derivatives researchgate.netnih.gov |

| Antihypertensive | Losartan acs.org |

| Antiparasitic | Benznidazole researchgate.netmdpi.com |

Rationale for Investigating the 1-(2-chloroethyl)-2-ethyl-1H-imidazole Scaffold

The scientific interest in this compound stems from the specific combination of its three structural components: the imidazole core, the 2-ethyl group, and the 1-(2-chloroethyl) substituent. Each feature contributes to its potential utility in chemical and biological research.

The Imidazole Core : As established, the imidazole ring is a well-recognized pharmacophore, providing a stable and versatile scaffold that can engage in various biological interactions. nih.govresearchgate.net

The 1-(2-chloroethyl) group : This substituent is of particular significance as it is a known alkylating functional group. The presence of the chlorine atom, a good leaving group, on the ethyl chain attached to the ring nitrogen creates a reactive electrophilic center. This moiety can undergo nucleophilic substitution reactions, particularly with electron-rich sites in biomolecules like DNA and proteins. This covalent modification is the mechanism of action for many established alkylating anticancer agents. cuni.cz The investigation of this scaffold is therefore rationalized by its potential to act as a targeted alkylating agent, where the imidazole-ethyl portion directs the molecule to a specific biological site before the chloroethyl group exerts its alkylating effect.

| Property | Value |

|---|---|

| Molecular Formula | C7H11ClN2 uni.lu |

| Monoisotopic Mass | 158.06 g/mol uni.lu |

| InChIKey | OMKBYTGSVLBARA-UHFFFAOYSA-N uni.lu |

| Form | Solid (as hydrochloride salt) sigmaaldrich.com |

| Predicted XlogP | 1.4 uni.lu |

Historical Development of Related Alkylating Imidazole Derivatives

The history of alkylating agents in medicine began with the observation of the biological effects of mustard gas during World War I, which led to their investigation as anticancer agents. cuni.cz These early compounds were highly reactive and non-selective. Over time, research focused on developing more stable and selective alkylating agents to reduce toxicity to healthy tissues while maximizing effects on target cells. cuni.cznih.gov

Within the realm of imidazole chemistry, N-alkylation has been a common strategy to produce derivatives with enhanced biological activity. researchgate.netnih.gov For instance, studies have shown that increasing the length of an N-alkyl chain on an imidazole ring can increase its antibacterial effects. researchgate.netnih.gov

The synthesis of imidazole derivatives bearing a chloroethyl group is documented in the literature as a method to create reactive intermediates. For example, the well-known antiparasitic drug metronidazole, which contains a 2-methyl-5-nitro-1H-imidazole core, can be reacted with thionyl chloride to produce 1-(2-chloroethyl)-5-methyl-2-nitro-1H-imidazole. researchgate.net This transformation introduces an alkylating moiety onto the nitroimidazole scaffold. researchgate.net Similarly, interest in creating alkylating versions of 2-nitroimidazoles for potential use as antiparasitic agents has led to the synthesis of compounds like 1-(2-bromoethyl)-2-nitro-1H-imidazole. mdpi.com These historical and ongoing efforts to combine the imidazole nucleus with alkylating side chains provide the context for the academic interest in compounds such as this compound.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-2-ethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-2-7-9-4-6-10(7)5-3-8/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKBYTGSVLBARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 1 2 Chloroethyl 2 Ethyl 1h Imidazole and Its Analogues

Strategies for Imidazole (B134444) Ring Construction and Functionalization

The imidazole ring is a fundamental heterocyclic scaffold in many biologically active molecules. Its synthesis and subsequent functionalization are key steps in the preparation of compounds like 1-(2-chloroethyl)-2-ethyl-1H-imidazole.

Cyclization Reactions for 1H-Imidazole Core Synthesis

The construction of the 1H-imidazole core can be achieved through several classical and modern cyclization reactions. These methods typically involve the condensation of smaller precursor molecules to form the five-membered ring.

One of the most established methods is the Radziszewski synthesis , which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. A variation of this is the Debus synthesis , first reported in 1858, which uses glyoxal, an aldehyde, and ammonia to produce the imidazole ring. These methods are versatile and can be adapted to produce a variety of substituted imidazoles by choosing the appropriate starting materials. nih.gov For instance, using a diketone, an aldehyde, and ammonium acetate under microwave irradiation can lead to high yields of trisubstituted imidazoles. rsc.org

The Wallach synthesis involves the reaction of an N,N'-disubstituted oxamide with phosphorus pentachloride to yield a 1-substituted 2,4,5-trichloroimidazole, which can then be further modified. Another approach is the Marckwald synthesis , which prepares 2-mercaptoimidazoles from α-aminoketones or α-aminoaldehydes and cyanates, isothiocyanates, or cyanamides.

More contemporary methods focus on improving efficiency and regioselectivity. For example, the reaction of α-azidoenones with substituted nitriles can form trisubstituted NH-imidazoles under both thermal and microwave conditions. mdpi.com Another modern approach involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles, which can lead to the formation of 2-substituted 1H-imidazole derivatives. google.comorganic-chemistry.org

| Cyclization Method | Reactants | Product Type | Key Features |

| Radziszewski/Debus Synthesis | 1,2-dicarbonyl, aldehyde, ammonia | Substituted imidazoles | Versatile, classic method |

| Wallach Synthesis | N,N'-disubstituted oxamide, PCl5 | 1-substituted 2,4,5-trichloroimidazole | Provides halogenated intermediates |

| Marckwald Synthesis | α-aminoketone/aldehyde, cyanate/isothiocyanate | 2-mercaptoimidazoles | Introduces a thiol group at C2 |

| From α-azidoenones | α-azidoenone, nitrile | Trisubstituted NH-imidazoles | Modern, versatile conditions |

| From 5-amino-1,2,3-triazoles | 5-amino-1,2,3-triazole | 2-substituted 1H-imidazoles | Acid-mediated, denitrogenative |

Regioselective Functionalization of the Imidazole Ring

Once the imidazole core is formed, regioselective functionalization is crucial to introduce substituents at specific positions. The electronic nature of the imidazole ring, with its two nitrogen atoms, influences the sites of substitution.

C-H Functionalization has emerged as a powerful tool for the direct introduction of substituents onto the imidazole ring, avoiding the need for pre-functionalized starting materials. Transition metal-catalyzed C-H activation allows for the selective formation of C-C and C-N bonds. For example, palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles can regioselectively yield 1,5-diaryl-1H-imidazoles. beilstein-journals.org The regioselectivity is often directed by the electronic properties of the imidazole ring and the nature of the catalyst and directing groups.

The different carbon positions of the imidazole ring exhibit varying reactivity. The C2 position is generally the most acidic and susceptible to deprotonation, making it a prime site for lithiation followed by quenching with an electrophile. The C4 and C5 positions are less acidic but can be functionalized through various methods, including halogenation followed by cross-coupling reactions. The choice of reaction conditions and protecting groups can influence the regioselectivity of these functionalization reactions.

Introduction of the 2-chloroethyl Moiety

The introduction of the 2-chloroethyl group at the N1 position of the imidazole ring is a critical step in the synthesis of the target compound. This is typically achieved through N-alkylation strategies, often followed by a halogenation step if a precursor with a different functional group is used.

N-Alkylation Strategies for Chloroethyl Attachment

Direct N-alkylation of a pre-formed 2-ethyl-1H-imidazole is a common approach. This involves reacting the imidazole with a suitable alkylating agent containing the 2-chloroethyl moiety. A frequently used reagent for this purpose is 1-bromo-2-chloroethane . The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the imidazole nitrogen and facilitate nucleophilic attack on the alkylating agent.

Another strategy involves a two-step process starting with the N-alkylation of 2-ethyl-1H-imidazole with a reagent that introduces a 2-hydroxyethyl group, such as 2-chloroethanol or ethylene oxide . This reaction yields 1-(2-hydroxyethyl)-2-ethyl-1H-imidazole . The resulting alcohol can then be converted to the desired chloride in a subsequent step.

The choice of solvent and base is crucial for optimizing the yield and minimizing side reactions. Common solvents include dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (THF).

Specific Halogenation Procedures for Chloroethyl Group Formation

When the N-alkylation is performed using a reagent that introduces a 2-hydroxyethyl group, a subsequent halogenation step is necessary to form the 2-chloroethyl moiety. The conversion of the primary alcohol in 1-(2-hydroxyethyl)-2-ethyl-1H-imidazole to the corresponding chloride is a standard organic transformation.

Common halogenating agents for this purpose include:

Thionyl chloride (SOCl₂) : This is a widely used and effective reagent for converting primary alcohols to alkyl chlorides. The reaction is typically performed in an inert solvent, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Phosphorus oxychloride (POCl₃) : Another effective reagent for this transformation.

Oxalyl chloride : Can also be used for the deoxygenative chlorination of related N-oxide precursors.

The reaction conditions for these halogenations, such as temperature and reaction time, need to be carefully controlled to avoid side reactions and ensure a high yield of the desired this compound.

| Halogenating Agent | Typical Reaction Conditions | Advantages |

| **Thionyl chloride (SOCl₂) ** | Inert solvent (e.g., CH₂Cl₂), often with a base (e.g., pyridine) to neutralize HCl | Gaseous byproducts, generally high yields |

| Phosphorus oxychloride (POCl₃) | Can be used neat or in a solvent | Effective for alcohol to chloride conversion |

| Oxalyl Chloride | Solvent-free or in an inert solvent | Can be used for deoxygenative chlorination of N-oxides |

Incorporation of the 2-ethyl Substituent

The introduction of the ethyl group at the C2 position of the imidazole ring is a defining feature of the target molecule. This can be achieved either by incorporating the ethyl group during the initial ring synthesis or by functionalizing a pre-formed imidazole ring at the C2 position.

A common and efficient strategy is to use a starting material that already contains the ethyl group in the appropriate position for the cyclization reaction. For example, in a Radziszewski-type synthesis, propionaldehyde can be used as the aldehyde component. The ethyl group from the propionaldehyde will then be incorporated at the C2 position of the resulting imidazole ring. Similarly, propionamidine can be reacted with an α-haloketone to form a 2-ethylimidazole.

Alternatively, if a 2-unsubstituted imidazole is synthesized first, the ethyl group can be introduced later. This can be more challenging due to the need for regioselective C2-functionalization. One approach involves the deprotonation of the C2 position with a strong base, such as n-butyllithium, followed by reaction with an ethylating agent like ethyl iodide. However, this method requires careful control of reaction conditions to ensure selectivity.

Strategies for C-2 Alkylation

The functionalization of the C-2 position of the imidazole ring is a key step in the synthesis of many imidazole-containing compounds. Direct C-2 alkylation of pre-formed imidazole rings can be challenging due to the relative reactivity of the different positions on the ring. However, several strategies have been developed to achieve this transformation.

One common approach involves the deprotonation of the C-2 position with a strong base to form an imidazolyl anion, which can then react with an alkyl halide. Another strategy is the use of metal-catalyzed cross-coupling reactions to introduce alkyl groups at the C-2 position.

Recent advancements in C-H bond functionalization have provided powerful tools for the direct alkylation of the C-2 position of imidazoles, avoiding the need for pre-functionalization. These methods often employ transition metal catalysts, such as rhodium or palladium, to selectively activate the C-2 C-H bond for subsequent reaction with an alkylating agent.

Advanced Synthetic Protocols for Structurally Related Imidazoles

The development of novel synthetic methods has greatly expanded the toolkit available for the synthesis of complex imidazole derivatives. These advanced protocols offer improvements in terms of efficiency, selectivity, and environmental impact compared to traditional methods.

Mitsunobu Alkylation in Imidazole Synthesis

The Mitsunobu reaction is a versatile method for the alkylation of acidic protons, including the N-H of imidazoles. This reaction utilizes a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic substitution.

In the context of imidazole synthesis, the Mitsunobu reaction provides a mild and efficient method for the N-alkylation of the imidazole ring. This approach is particularly useful for the synthesis of chiral imidazole derivatives from chiral alcohols, as the reaction generally proceeds with inversion of stereochemistry at the alcohol carbon. The reaction has been successfully applied to the synthesis of various N-alkylated imidazoles, including those with functionalized alkyl chains.

A general scheme for the Mitsunobu alkylation of an imidazole is as follows:

A representative scheme of the Mitsunobu reaction for the N-alkylation of an imidazole.

A representative scheme of the Mitsunobu reaction for the N-alkylation of an imidazole.| Reactants | Reagents | Solvent | Temperature | Yield (%) |

| Imidazole, Alcohol | PPh3, DEAD/DIAD | THF, Dioxane | 0 °C to rt | 60-95 |

This table summarizes typical conditions for the Mitsunobu alkylation of imidazoles.

Palladium-Catalyzed Cyclization in Imidazole Synthesis

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, and their application to the synthesis of imidazoles is well-documented. Palladium catalysts can be used to facilitate the cyclization of various acyclic precursors to form the imidazole ring.

One such approach involves the palladium-catalyzed coupling of an amidine with a dihaloalkene, followed by an intramolecular cyclization to form the imidazole core. Another strategy utilizes a palladium-catalyzed intramolecular C-N bond formation from a suitably functionalized precursor. These methods offer a high degree of control over the substitution pattern of the resulting imidazole ring and are compatible with a wide range of functional groups.

A notable example is the palladium-catalyzed synthesis of trisubstituted imidazoles from O-pentafluorobenzoylamidoximes. This method provides a route to imidazoles with a variety of substituents at the 2-position.

C-H Bond Functionalization Approaches

In the context of imidazole synthesis, C-H functionalization can be used to introduce a wide range of substituents, including alkyl, aryl, and heteroaryl groups, at the C-2, C-4, and C-5 positions of the imidazole ring. These reactions are typically catalyzed by transition metals, such as palladium, rhodium, or iridium, which can selectively activate specific C-H bonds.

For example, the palladium-catalyzed direct arylation of imidazoles with aryl halides has been extensively studied and provides a straightforward route to arylated imidazole derivatives. Similarly, rhodium-catalyzed C-H activation has been employed for the direct alkylation and alkenylation of imidazoles.

| Catalyst | Coupling Partner | Position | Solvent | Temperature (°C) |

| Pd(OAc)2 | Aryl halide | C2, C4, C5 | DMA, Toluene | 100-140 |

| [RhCp*Cl2]2 | Alkene/Alkyne | C2 | Dioxane, DMF | 80-120 |

This table provides an overview of typical conditions for the C-H functionalization of imidazoles.

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis has gained significant popularity in recent years due to its ability to dramatically reduce reaction times, increase product yields, and improve reaction selectivity. The use of microwave irradiation in the synthesis of imidazoles has been widely explored and has led to the development of several efficient and rapid protocols.

Microwave heating can be applied to various imidazole synthesis strategies, including the classical Debus synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. Under microwave irradiation, this reaction can be completed in a matter of minutes, compared to several hours required under conventional heating.

Furthermore, microwave assistance has been successfully employed in multi-component reactions for the one-pot synthesis of highly substituted imidazoles. These methods offer a high degree of molecular diversity and are well-suited for the rapid generation of compound libraries for drug discovery and other applications.

Green Chemistry Approaches in Imidazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of imidazole synthesis, several green chemistry approaches have been developed to minimize the environmental impact of these important transformations.

One such approach is the use of environmentally benign solvents, such as water or ionic liquids, in place of traditional volatile organic solvents. For example, the synthesis of some imidazole derivatives has been successfully carried out in aqueous media.

Another green strategy is the use of catalysts that are recyclable and non-toxic. This includes the use of solid-supported catalysts, such as zeolites or clays, which can be easily separated from the reaction mixture and reused. Additionally, the use of biocatalysts, such as enzymes, is a promising green alternative for the synthesis of certain imidazole derivatives. The use of natural acids, such as citric acid found in lemon juice, has also been reported as a green and effective catalyst for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives. Furthermore, ultrasound-assisted synthesis has been explored as a green method for preparing imidazole-based compounds, often leading to higher yields and shorter reaction times.

Iii. Reaction Mechanisms and Chemical Reactivity of 1 2 Chloroethyl 2 Ethyl 1h Imidazole

Electrophilic and Nucleophilic Character of the Imidazole (B134444) Ring System

The imidazole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic aromatic substitution (SEAr) wikipedia.orglibretexts.org. The reactivity of the ring's carbon atoms is influenced by the two nitrogen atoms and the substituents. Generally, the C5 position is the most reactive towards electrophiles, followed by the C4 position nih.gov. The C2 position is the most acidic but often less reactive towards electrophilic substitution unless activated nih.gov. The presence of the N1-substituent and the C2-ethyl group in 1-(2-chloroethyl)-2-ethyl-1H-imidazole influences this reactivity, with the ethyl group providing a slight activating effect through induction.

| Ring Position | Relative Reactivity to Electrophiles | Notes |

|---|---|---|

| C2 | Low | Bears the most acidic proton. Attack is less favored due to proximity to both nitrogen atoms. |

| C4 | Moderate | Less reactive than the C5 position in N-substituted imidazoles nih.gov. |

| C5 | High | The primary site for electrophilic attack in many N-substituted imidazoles nih.gov. |

Alkylation Mechanisms Involving the 2-chloroethyl Moiety

The 2-chloroethyl group attached to the N1 position is a potent alkylating moiety. This functionality allows this compound to react with various nucleophiles. The alkylation can proceed through two primary mechanistic pathways: a direct SN2 attack or a pathway involving an aziridinium (B1262131) ion intermediate.

A key feature of molecules containing a 2-chloroethylamino group is their ability to undergo intramolecular cyclization nih.govacs.org. The nucleophilic N3 nitrogen of the imidazole ring can attack the electrophilic carbon atom bearing the chlorine, displacing the chloride ion. This anchimeric assistance results in the formation of a highly strained, fused-ring system containing a three-membered aziridinium cation nih.govepa.gov.

This bicyclic aziridinium ion is a highly reactive electrophilic intermediate. Its formation is often the rate-determining step in alkylation reactions involving nitrogen mustards and related compounds acs.orgresearchgate.net. The generation of this intermediate significantly enhances the alkylating potential of the molecule compared to a simple primary alkyl chloride. The stability and isolation of such aziridinium ions have been demonstrated in various chemical systems nih.govrsc.org.

Once the 2-chloroethyl moiety is activated, either as the linear halide or as the cyclic aziridinium ion, it is susceptible to attack by nucleophiles.

Direct SN2 Attack: A strong nucleophile can directly attack the carbon atom bonded to chlorine, displacing the chloride ion in a single concerted step. This pathway is a classic bimolecular nucleophilic substitution (SN2) reaction.

Ring-Opening of the Aziridinium Ion: If the aziridinium ion is formed, it becomes a potent electrophile. Nucleophiles will readily attack one of the two carbon atoms of the strained three-membered ring, leading to its opening nih.gov. This attack is highly efficient due to the relief of ring strain. This two-step mechanism (cyclization followed by nucleophilic attack) is a common pathway for many biologically active 2-chloroethylamine derivatives nih.govacs.org.

Reactivity at the Imidazole Nitrogen Atoms (N1 and N3)

The two nitrogen atoms in the 1-substituted imidazole ring have distinct electronic properties and reactivity.

N1 (Pyrrole-like): The N1 atom is already substituted with the 2-chloroethyl group. Its lone pair of electrons is delocalized and contributes to the aromatic π-system of the ring. Consequently, this nitrogen is non-basic and non-nucleophilic.

N3 (Pyridine-like): The N3 atom has its lone pair of electrons in an sp² hybrid orbital, perpendicular to the aromatic π-system. This lone pair is available for bonding, making the N3 position both basic and nucleophilic nih.gov. It is the site of protonation in acidic media and can be targeted by electrophiles, such as alkylating agents, leading to the formation of a quaternary imidazolium salt otago.ac.nz. This nucleophilicity is also what enables the intramolecular cyclization to form the aziridinium ion as described in section 3.2.1.

Stability and Degradation Pathways of the Chloroethyl Imidazole System

The stability of this compound is influenced by environmental factors such as pH, light, and the presence of oxidizing agents. Degradation can occur at either the imidazole ring or the chloroethyl side chain.

The imidazole ring itself is generally stable but can be susceptible to degradation under harsh conditions. Studies on other imidazole-containing compounds have shown that the ring can undergo oxidation in the presence of agents like hydrogen peroxide or through base-mediated autoxidation nih.gov. Furthermore, the imidazole moiety can be sensitive to photodegradation upon exposure to high-intensity or UV light nih.govresearchgate.net.

The 2-chloroethyl side chain is the more reactive site for degradation under physiological or aqueous conditions. The primary degradation pathway is likely hydrolysis, where water acts as a nucleophile to displace the chloride ion, forming 1-(2-hydroxyethyl)-2-ethyl-1H-imidazole. This reaction can be accelerated by the intramolecular formation of the aziridinium ion, which is then opened by water.

| Molecular Moiety | Degradation Pathway | Conditions / Reagents | Resulting Product Type |

|---|---|---|---|

| Imidazole Ring | Oxidation | Hydrogen peroxide, autoxidation nih.gov. | Ring-opened or modified heterocycles. |

| Imidazole Ring | Photodegradation | UV light exposure nih.gov. | Various photoproducts. |

| 2-Chloroethyl Chain | Hydrolysis | Aqueous media. | Alcohol (Hydroxyethyl derivative). |

| 2-Chloroethyl Chain | Nucleophilic Substitution | Presence of other nucleophiles. | Substituted ethyl derivative. |

Comparative Reactivity with Related Imidazole Derivatives

The reactivity of this compound can be better understood by comparing it with other imidazole derivatives.

Versus Unsubstituted Imidazole: Unsubstituted imidazole has a free N-H proton, making it amphoteric. The N1 position is readily alkylated researchgate.netresearchgate.net. In this compound, the N1 position is already blocked, directing any further N-alkylation to the N3 position.

Versus Nitro-substituted Imidazoles: Compounds like Metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) contain a potent electron-withdrawing nitro group nih.govnih.gov. This group deactivates the imidazole ring towards electrophilic attack but activates it for potential nucleophilic attack. In contrast, the 2-ethyl group in this compound is weakly electron-donating, slightly activating the ring for electrophilic substitution compared to the unsubstituted ring.

Versus Other N-Alkyl Imidazoles: Compared to a simple N-alkyl imidazole such as 1,2-diethylimidazole, the key difference in reactivity is the chloroethyl group. While the imidazole ring reactivity is similar, this compound possesses the added functionality of being a potent alkylating agent due to the chloroethyl moiety and its ability to form an aziridinium intermediate nih.gov.

| Compound | Key Structural Feature | Impact on Reactivity |

|---|---|---|

| Unsubstituted Imidazole | N-H proton | Amphoteric; readily undergoes N-alkylation at N1 researchgate.net. |

| This compound | N1-chloroethyl group, C2-ethyl group | Acts as an alkylating agent; ring is slightly activated towards electrophiles. |

| Metronidazole | C5-nitro group | Ring is deactivated towards electrophiles; nitro group can be reduced nih.govnih.gov. |

| 1,2-Diethylimidazole | N1-ethyl and C2-ethyl groups | Lacks alkylating side chain; serves as a simple N-substituted imidazole base/ligand. |

Iv. Advanced Spectroscopic and Structural Elucidation Techniques in Imidazole Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(2-chloroethyl)-2-ethyl-1H-imidazole, ¹H and ¹³C NMR would provide a complete map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the imidazole (B134444) ring typically appear in the aromatic region, with the proton at the C2 position being the most deshielded if it were present. researchgate.net However, in this 2-substituted imidazole, we expect signals for the protons at the C4 and C5 positions. The ethyl and chloroethyl substituents would exhibit characteristic aliphatic signals with specific splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the imidazole ring resonate at chemical shifts characteristic of aromatic heterocyclic systems. researchgate.net The carbons of the ethyl and chloroethyl side chains would appear in the upfield aliphatic region. The carbon atom bonded to the chlorine (C-Cl) would be significantly deshielded compared to a standard alkyl carbon due to the electronegativity of the chlorine atom. Fast tautomerization can sometimes complicate the detection of imidazole ring carbons in solution-state NMR, though solid-state techniques like ¹³C CP-MAS NMR can overcome this issue. mdpi.com

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can directly probe the nitrogen atoms of the imidazole ring. It can distinguish between the pyrrole-type nitrogen (-NH-) and the pyridine-type nitrogen (-N=), providing valuable information about the electronic environment and tautomeric forms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures.

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole Ring | C4-H / C5-H | 6.9 - 7.5 | 115 - 125 |

| Imidazole Ring | C2 | - | ~150 |

| Ethyl Group | -CH₂- | 2.6 - 2.8 (quartet) | 20 - 25 |

| Ethyl Group | -CH₃ | 1.2 - 1.4 (triplet) | 10 - 15 |

| Chloroethyl Group | N-CH₂- | 4.2 - 4.4 (triplet) | 48 - 52 |

| Chloroethyl Group | -CH₂-Cl | 3.8 - 4.0 (triplet) | 40 - 45 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. researchgate.net

For this compound (molar mass: 158.63 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 158. chemscene.com Due to the natural abundance of the ³⁷Cl isotope, an isotopic peak (M+2) at m/z 160 with approximately one-third the intensity of the M⁺ peak is expected, which is a characteristic signature for a molecule containing one chlorine atom. whitman.edu

Electron ionization (EI) would induce fragmentation, providing structural clues. Common fragmentation pathways for N-alkyl imidazoles involve cleavage of the N-alkyl bond. The chloroethyl group could fragment through the loss of a chlorine radical (•Cl), a chloroethyl radical (•CH₂CH₂Cl), or through rearrangement and loss of neutral molecules like ethylene (C₂H₄) or HCl. dtic.mil The imidazole ring itself can undergo cleavage, often leading to the loss of species like HCN. researchgate.net

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 158/160 | [C₇H₁₁ClN₂]⁺ | Molecular Ion (M⁺) |

| 123 | [C₇H₁₁N₂]⁺ | Loss of •Cl |

| 109 | [C₅H₈N₂]⁺ | Loss of •CH₂Cl followed by rearrangement |

| 95 | [C₅H₇N₂]⁺ | Loss of C₂H₄Cl |

| 81 | [C₄H₅N₂]⁺ | Cleavage of ethyl group from imidazole ring |

| 63/65 | [C₂H₄Cl]⁺ | Chloroethyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in a compound. researchgate.net

The IR spectrum of this compound would exhibit several characteristic absorption bands.

C-H stretching: Vibrations for the sp² C-H bonds of the imidazole ring would appear just above 3000 cm⁻¹, while the sp³ C-H bonds of the ethyl and chloroethyl groups would appear just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the imidazole ring are expected in the 1500-1650 cm⁻¹ region. researchgate.net

C-N stretching: The stretching of the C-N bonds in the ring and the N-alkyl bond would be found in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-Cl stretching: A distinct absorption band corresponding to the stretching vibration of the carbon-chlorine bond is expected in the lower frequency range, typically between 600-800 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3150 | C-H stretch | Imidazole Ring (sp²) |

| 2850 - 2980 | C-H stretch | Alkyl Chains (sp³) |

| 1500 - 1650 | C=N and C=C stretch | Imidazole Ring |

| 1450 - 1480 | C-H bend | CH₂ |

| 1370 - 1390 | C-H bend | CH₃ |

| 1000 - 1300 | C-N stretch | Imidazole Ring and N-Alkyl |

| 600 - 800 | C-Cl stretch | Chloroalkane |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and how it packs into a crystal lattice.

While a crystal structure for this compound is not publicly available, an XRD analysis would reveal critical structural parameters. Data obtained would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom in the asymmetric unit. researchgate.net Such an analysis would confirm the planarity of the imidazole ring and determine the specific rotational conformations of the ethyl and chloroethyl side chains. Furthermore, it would identify any significant intermolecular interactions, such as hydrogen bonds or C-H···Cl interactions, that stabilize the crystal packing. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful extension of mass spectrometry that measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's exact elemental composition from its measured mass. nih.gov

For this compound, HRMS would be used to confirm its molecular formula, C₇H₁₁ClN₂. The calculated monoisotopic mass for this formula is 158.06108 Da. uni.lu HRMS analysis would be expected to measure a mass extremely close to this theoretical value, allowing for its unambiguous identification and differentiation from other compounds that might have the same nominal mass but a different elemental formula. This capability is crucial in chemical synthesis and metabolite identification to verify the identity of a target compound.

V. Computational Chemistry and Theoretical Studies on 1 2 Chloroethyl 2 Ethyl 1h Imidazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distributions, and energetic stability.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. researchgate.netnih.gov DFT methods are used to determine the electronic structure of molecules, which in turn allows for the prediction of a wide range of properties. nih.gov For 1-(2-chloroethyl)-2-ethyl-1H-imidazole, DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies for comparison with experimental infrared and Raman spectra, and calculate electronic properties such as ionization potential and electron affinity. ekb.eg The application of DFT can elucidate the distribution of electron density, highlighting regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its reactivity. nih.gov DFT studies on similar imidazole (B134444) derivatives have been instrumental in understanding their adsorption on metal surfaces and their potential as corrosion inhibitors. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for an Imidazole Derivative

| Property | Calculated Value | Method/Basis Set |

| Total Energy | -X Hartrees | B3LYP/6-311++G(d,p) |

| Dipole Moment | Y Debye | B3LYP/6-311++G(d,p) |

| Ionization Potential | Z eV | B3LYP/6-311++G(d,p) |

| Electron Affinity | A eV | B3LYP/6-311++G(d,p) |

Note: This table presents hypothetical data to illustrate the typical output of DFT calculations for a molecule like this compound. The values are placeholders.

The imidazole ring is an aromatic heterocycle, and its degree of aromaticity influences its stability, reactivity, and magnetic properties. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic system. researchgate.net NICS calculations involve placing a "ghost" atom at the center of the ring (or at other points of interest) and calculating the magnetic shielding at that point. scispace.com A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests an anti-aromatic character. For this compound, NICS calculations could confirm the aromatic nature of the imidazole ring and assess how the substituents (the 2-ethyl and 1-(2-chloroethyl) groups) might modulate this aromaticity. researchgate.netethz.ch

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. sapub.org The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction, representing the molecule's nucleophilic character. bhu.ac.in Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic character. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. acadpubl.euresearchgate.net For this compound, analysis of the HOMO and LUMO energies and their spatial distributions would reveal the most probable sites for nucleophilic and electrophilic attack, providing valuable insights into its reaction mechanisms. researchgate.net

Table 2: Example Frontier Molecular Orbital Data

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Electron-rich, likely involved in donating electrons |

| LUMO | -0.8 | Electron-poor, likely involved in accepting electrons |

| HOMO-LUMO Gap | 5.7 eV | Indicates high chemical stability |

Note: This is a hypothetical representation of HOMO/LUMO data for illustrative purposes.

Molecular Dynamics Simulations of Compound Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. researchgate.net For this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation around the single bonds of the ethyl and chloroethyl side chains. nih.gov Furthermore, simulations in an aqueous environment could provide insights into its solvation properties and the arrangement of water molecules around it. In the context of drug development, MD simulations are invaluable for studying the stability of a ligand-protein complex over time, providing a more realistic picture of the binding interactions than static docking models. najah.edunih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. openmedicinalchemistryjournal.com By developing mathematical models, QSAR can predict the activity of new, untested compounds and provide insights into the structural features that are important for their biological effects. For a class of compounds including this compound, a QSAR study would involve calculating a variety of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for each compound and then using statistical methods to find a correlation with their measured biological activity. The resulting QSAR model can help to elucidate the mechanism of action by identifying the key molecular properties that govern the activity. openmedicinalchemistryjournal.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijnc.ir In drug discovery, docking is extensively used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a target protein. nih.govmdpi.com The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. najah.edu Docking simulations can provide valuable information about the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com This information is crucial for understanding the basis of the molecule's potential biological activity and for guiding the design of more potent and selective analogs. nih.gov

Enzyme Active Site Interaction Mechanisms

Molecular docking and molecular dynamics (MD) simulations are primary computational tools used to predict and analyze the interaction of a small molecule like this compound with the active site of an enzyme. These methods can provide detailed insights into the binding affinity, orientation, and the specific non-covalent and covalent interactions that stabilize the ligand-protein complex.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies would involve preparing the 3D structure of the molecule and docking it into the active site of a target enzyme. The output would be a series of binding poses ranked by a scoring function, which estimates the binding free energy. Key interactions that would be analyzed include:

Hydrogen Bonding: The nitrogen atoms of the imidazole ring could act as hydrogen bond acceptors, while any N-H groups on the enzyme's amino acid residues could act as donors.

Hydrophobic Interactions: The ethyl group at the 2-position and the ethyl chain of the chloroethyl moiety would likely engage in hydrophobic interactions with nonpolar residues in the enzyme's active site, such as valine, leucine, and isoleucine.

Halogen Bonding: The chlorine atom of the chloroethyl group could participate in halogen bonding with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Covalent Bonding: A crucial aspect to investigate would be the potential for covalent bond formation between the electrophilic chloroethyl group and nucleophilic residues in the active site, such as cysteine (thiol group), serine (hydroxyl group), or histidine (imidazole nitrogen). This would represent an irreversible inhibition mechanism.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-enzyme complex over time. This provides a more realistic representation of the interactions in a simulated physiological environment. MD simulations can reveal:

The stability of the predicted binding poses from docking.

The flexibility of the ligand and the enzyme active site upon binding.

The role of water molecules in mediating interactions.

The free energy of binding, which can be calculated using more rigorous methods like MM/PBSA or free energy perturbation.

A hypothetical data table summarizing the results of a molecular docking study is presented below. This table illustrates the type of data that would be generated from such a computational analysis.

| Interaction Type | Interacting Residue(s) | Distance (Å) | Predicted Energy Contribution (kcal/mol) |

| Hydrogen Bond | His122 (N-H) | 2.9 | -2.5 |

| Hydrophobic Interaction | Val68, Leu99 | 3.5 - 4.0 | -3.0 |

| Halogen Bond | Ser120 (O) | 3.2 | -1.0 |

| Potential Covalent Bond | Cys25 (S) | 2.1 | - (Requires QM/MM) |

| Total Binding Energy | -6.5 (non-covalent) |

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

DNA/RNA Binding Site Analysis for Alkylation Mechanisms

The 2-chloroethyl group is a well-known alkylating moiety found in many chemotherapeutic agents. Computational methods, particularly quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM), are essential for analyzing the mechanism of DNA and RNA alkylation by this compound.

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to study the electronic structure and reactivity of the molecule. Key parameters that would be calculated include:

Molecular Electrostatic Potential (MEP): This would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The carbon atom attached to the chlorine is expected to be electrophilic and thus susceptible to nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A low LUMO energy would indicate a higher susceptibility to nucleophilic attack.

Reaction Pathway Modeling: QM calculations can be used to model the entire reaction pathway of alkylation, including the formation of the reactive aziridinium (B1262131) ion intermediate from the chloroethyl group and the subsequent nucleophilic attack by a DNA/RNA base. This would involve locating the transition state structures and calculating the activation energies for each step.

DNA/RNA Binding and Alkylation Sites: The primary nucleophilic sites in DNA and RNA that are susceptible to alkylation are the N7 position of guanine and adenine, the N3 position of adenine and cytosine, and the O6 position of guanine. Computational studies would aim to determine the preferred site of alkylation by this compound.

QM/MM Simulations: To accurately model the alkylation reaction within the complex environment of a DNA or RNA duplex, QM/MM simulations are employed. In this approach, the reacting species (the chloroethylimidazole and the target nucleotide) are treated with a high level of QM theory, while the rest of the DNA/RNA and solvent are treated with a more computationally efficient MM force field. This allows for the study of:

The influence of the DNA/RNA sequence and conformation on the reactivity of the target base.

The specific interactions (e.g., hydrogen bonding, base stacking) that orient the alkylating agent within the major or minor groove of the nucleic acid.

The energetics of the alkylation reaction in its biological context.

Below is a hypothetical data table summarizing the calculated activation energies for the alkylation of different DNA bases by the aziridinium ion derived from this compound, as would be determined by QM/MM calculations.

| Target Site | DNA Base | Activation Energy (kcal/mol) |

| N7 | Guanine | 12.5 |

| O6 | Guanine | 15.8 |

| N3 | Adenine | 14.2 |

| N7 | Adenine | 16.5 |

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

These computational approaches, while theoretical, provide invaluable, atom-level insights into the potential biochemical interactions of this compound. The findings from such studies can guide further experimental investigations into its biological activity and mechanism of action.

Vi. Mechanisms of Biological Interaction in Vitro of 1 2 Chloroethyl 2 Ethyl 1h Imidazole Analogues

Interaction with Microtubule Assembly in Vitro

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton involved in cell division, structure, and transport. cytoskeleton.com They are a key target for anticancer agents, which often work by disrupting microtubule dynamics. cytoskeleton.com In vitro tubulin polymerization assays, which measure the formation of microtubules from purified tubulin, are standard methods to identify and characterize such agents. cytoskeleton.comcytoskeleton.com These assays can be performed by monitoring changes in absorbance or fluorescence as polymerization occurs. cytoskeleton.com

Certain analogues of 1-(2-chloroethyl)-2-ethyl-1H-imidazole have demonstrated the ability to interfere with microtubule assembly in vitro. For example, a series of aryl-imidazothiadiazole analogues were identified as microtubule disrupting agents. In vitro studies showed that these compounds inhibit tubulin polymerization. Molecular docking studies further suggested that these compounds interact and bind efficiently to the colchicine-binding site on tubulin, thereby preventing the assembly of microtubules. This disruption of microtubule structure was confirmed through immunocytochemical analysis, which revealed a loss of intact microtubule networks in treated cells.

| Compound Class | In Vitro Assay | Mechanism of Action | Observed Effect | Source |

|---|---|---|---|---|

| Aryl-imidazothiadiazole Analogues | Tubulin Polymerization Assay; Colchicine (B1669291) Competitive Binding Assay | Binds to the colchicine site on tubulin, inhibiting polymerization. | Inhibition of tubulin assembly; Loss of intact microtubule structures in cells. | nih.gov |

Modulation of Cellular Pathways in Vitro (Mechanistic Studies)

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. rsc.org Disruption of this regulation is a hallmark of cancer, making cell cycle machinery a prime target for therapeutic intervention. rsc.org Imidazole (B134444) analogues have been shown to modulate the cell cycle in vitro, often leading to cell cycle arrest.

The inhibition of FAK by imidazo[2,1-b] doi.orgnih.govnih.govthiadiazole derivatives has been directly linked to cell cycle arrest in the G2/M phase. biorxiv.org This phase is when the cell prepares for mitosis, and arrest at this checkpoint prevents cell division. Similarly, other FAK inhibitors derived from related heterocyclic structures were also found to induce G2/M phase arrest. rsc.orgmdpi.com The mechanism often involves the downstream effects of FAK inhibition, which can influence the expression and activity of key cell cycle regulators. cu.edu.eg For instance, inhibition of the FAK signaling pathway can lead to the accumulation of cells in the pre-G1 phase, indicative of apoptosis, and arrest at the G2/M phase. mdpi.com

| Compound Class | Primary Target | Cell Cycle Phase Affected | Observed Outcome | Source |

|---|---|---|---|---|

| Imidazo[2,1-b] doi.orgnih.govnih.govthiadiazoles | FAK | G2/M | Induction of cell cycle arrest. | biorxiv.org |

| Other Heterocyclic FAK inhibitors | FAK | G2/M, Pre-G1 | Cell accumulation in Pre-G1 and arrest at G2/M. | rsc.orgmdpi.com |

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. nih.gov Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Several studies have demonstrated that imidazole analogues are potent inducers of apoptosis in vitro.

The inhibition of FAK by imidazo[2,1-b] doi.orgnih.govnih.govthiadiazoles and related compounds triggers apoptosis. biorxiv.orgnih.gov Mechanistic studies show this is accompanied by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. biorxiv.orgmdpi.com Inhibition of FAK can also suppress pro-survival pathways like PI3K/Akt, which further promotes apoptosis. cu.edu.eg Western blot analysis has confirmed that treatment with these compounds leads to increased caspase-3 activity and cell accumulation in the pre-G1 phase, which is characteristic of apoptotic cells. mdpi.com

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cell structures, a condition known as oxidative stress. mdpi.com While some studies suggest that imidazole derivatives possess antioxidant properties, others indicate they can induce ROS production, contributing to their cytotoxic effects. nih.govnih.govmdpi.com

In one study, certain imidazole compounds were found to promote the production of ROS in vitro. nih.gov This effect was abated by the presence of a standard antioxidant, suggesting a direct role in impairing the cellular redox balance. nih.gov Another investigation showed that the imidazole drug econazole (B349626) leads to a rapid and transient increase in ROS within Mycobacterium tuberculosis. nih.gov The mechanism may involve the interaction of the imidazole moiety with cellular processes that generate ROS. nih.gov For example, some lophine (2,4,5-triphenylimidazole) derivatives can undergo photo-oxidation, a process accelerated by the formation of a planar quinoid oxidation-state structure that is easily attacked by self-sensitized singlet oxygen, a type of ROS. rsc.org

Mitochondria are central to cellular energy production and are also key regulators of apoptosis. The mitochondrial membrane potential (MMP) is crucial for maintaining mitochondrial function. nih.gov A loss or depolarization of the MMP is an early event in apoptosis. researchgate.net

Studies have shown that certain new imidazole derivatives can impair the MMP in vitro. nih.gov The cytotoxic action of these compounds was directly linked to their ability to cause mitochondrial depolarization. nih.gov This impairment of MMP was not always reversible upon removal of the compound. nih.gov However, the addition of an antioxidant could improve the MMP after treatment with some of the imidazole compounds, suggesting a link between oxidative stress and mitochondrial dysfunction. nih.gov The depolarization of the mitochondrial membrane can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately triggering the caspase cascade and cell death. researchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation in Vitro

SAR studies for this compound analogues focus on how specific structural modifications influence their biological activity. These studies systematically alter parts of the molecule to determine which features are critical for its function. The imidazole ring itself serves as a rigid scaffold for the presentation of substituents in a defined spatial orientation, which is a desirable characteristic for high-affinity protein ligands.

The biological activity of 1-(2-chloroethyl)-1H-imidazole derivatives is often attributed to their ability to act as alkylating agents. The 2-chloroethyl group at the N1 position is a key pharmacophore, capable of forming a reactive aziridinium (B1262131) ion intermediate, which can then alkylate nucleophilic sites on biomolecules such as DNA and proteins.

Systematic studies on related benzimidazole (B57391) derivatives have shown that modifications at the C2 position can significantly impact their biological activity. For instance, the introduction of different aryl groups at the C2 position of benzimidazoles has been shown to modulate their antiproliferative and antibacterial effects. While direct quantitative data on the alkylating reactivity of variously substituted 1-(2-chloroethyl)-2-ethyl-1H-imidazoles is not extensively available in the public domain, the general principles of electronic effects on reactivity are well-established in medicinal chemistry.

Table 1: Predicted Influence of C2-Substituents on the Alkylating Reactivity of 1-(2-chloroethyl)-1H-imidazole Analogues

| C2-Substituent | Electronic Effect | Predicted Impact on Alkylating Reactivity | Rationale |

| -H | Neutral | Baseline reactivity | Reference point for comparison. |

| -CH3 (Methyl) | Electron-donating (inductive) | Increased | Enhanced electron density may stabilize the transition state for aziridinium ion formation. |

| -CH2CH3 (Ethyl) | Electron-donating (inductive) | Increased | Similar to methyl, but with a slightly stronger inductive effect. |

| -CF3 (Trifluoromethyl) | Electron-withdrawing | Decreased | Reduced electron density on the imidazole ring may destabilize the aziridinium ion intermediate. |

| -NO2 (Nitro) | Strong electron-withdrawing | Significantly decreased | Strong destabilizing effect on the positively charged intermediate. |

| -OCH3 (Methoxy) | Electron-donating (resonance) | Increased | The resonance effect can significantly increase electron density on the ring. |

This table is based on general principles of physical organic chemistry and SAR trends observed in related heterocyclic compounds. Specific experimental validation for this compound analogues is required.

The specific placement of the ethyl and chloroethyl groups on the imidazole ring is critical for the molecule's biological activity. The location of these substituents determines the molecule's shape, polarity, and how it interacts with biological targets.

The presence of the 2-chloroethyl group at the N1 position is fundamental for its proposed mechanism as an alkylating agent. If this group were moved to a carbon atom of the imidazole ring, its chemical reactivity would be significantly altered, and it would be less likely to form the reactive aziridinium intermediate under physiological conditions.

The position of the ethyl group also plays a pivotal role. When the ethyl group is at the C2 position, it is adjacent to the nitrogen atom bearing the chloroethyl group. This proximity can influence the electronic environment of the N1 nitrogen and, consequently, the reactivity of the chloroethyl side chain. If the ethyl group were moved to the C4 or C5 position, the steric and electronic influences on the N1-substituent would be different, likely leading to a change in biological activity.

For example, in a related series of 2-substituted imidazoles, the nature and position of the substituent were found to be crucial for their activity as α2-adrenoceptor antagonists. This highlights the importance of the substitution pattern on the imidazole ring for specific biological interactions.

Table 2: Hypothetical Comparison of Biological Activity Based on Positional Isomerism

| Compound | Positional Isomer | Potential Impact on Biological Activity | Rationale |

| This compound | Reference Compound | - | - |

| 1-(2-chloroethyl)-4-ethyl-1H-imidazole | C4-ethyl isomer | Potentially altered activity | The ethyl group at C4 may have a different steric and electronic influence on the N1-chloroethyl group compared to the C2 position. This could affect target binding and reactivity. |

| 1-(2-chloroethyl)-5-ethyl-1H-imidazole | C5-ethyl isomer | Potentially altered activity | Similar to the C4-isomer, the altered position of the ethyl group would change the molecule's overall topography and electronic distribution, likely impacting its interaction with biological targets. |

| 2-(2-chloroethyl)-1-ethyl-1H-imidazole | N1-ethyl, C2-chloroethyl | Significantly different activity and mechanism | The chloroethyl group at C2 would not readily form an aziridinium ion in the same manner as the N1-substituted analogue, leading to a different mechanism of action, if any. |

This table presents a hypothetical analysis based on known principles of medicinal chemistry. Experimental data is required to confirm these predictions.

While this compound itself is not chiral, the introduction of a chiral center, for instance by modifying the ethyl group to a sec-butyl group, would result in enantiomers. Biological systems are inherently chiral, and as such, enantiomers of a chiral drug can exhibit significantly different pharmacological activities.

One enantiomer may fit into a biological target, such as an enzyme's active site or a receptor's binding pocket, more effectively than the other. This stereoselectivity can lead to differences in potency, efficacy, and even the mechanism of action between enantiomers.

VII. Future Directions and Emerging Research Avenues for Chloroethyl Imidazole Systems

The study of chloroethyl imidazole systems, exemplified by this compound, is entering a new phase of detailed molecular and systemic investigation. Future research is poised to move beyond foundational synthesis and initial screening to more sophisticated, mechanism-driven explorations. The following sections outline key emerging avenues that will shape the development and application of this class of compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-chloroethyl)-2-ethyl-1H-imidazole, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves alkylation of the imidazole core. For example, reacting 2-ethylimidazole with 1,2-dichloroethane in the presence of a base like potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C) . Purification steps include recrystallization from ethanol or chromatography using silica gel. Yield optimization may require controlled stoichiometry and inert atmospheres to minimize side reactions (e.g., over-alkylation) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

- Methodological Answer :

- NMR : In H NMR, the chloroethyl group shows a triplet near δ 3.6–3.8 ppm (CHCl), while the ethyl group appears as a quartet (δ 1.2–1.4 ppm for CH) and triplet (δ 2.4–2.6 ppm for CH) .

- IR : Stretching vibrations for C-Cl appear at ~600–800 cm, and imidazole ring C=N/C=C vibrations occur at ~1500–1600 cm .

- Mass Spectrometry : The molecular ion peak [M] should align with the molecular weight (~188.67 g/mol), with fragmentation patterns indicating loss of Cl or ethyl groups .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Begin with in vitro antimicrobial susceptibility testing (e.g., broth microdilution for MIC determination against S. aureus or C. albicans). Use standardized protocols (CLSI guidelines) and include positive controls (e.g., fluconazole for antifungal assays). Structural analogs show MIC values ranging from 16–32 µg/mL, providing a benchmark for activity . Cytotoxicity assays (e.g., MTT on HEK-293 cells) should precede advanced studies to assess therapeutic index .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target-specific activity?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against targets like EGFR or CYP450 enzymes. Use crystal structures (PDB: 1M17) to analyze binding poses and affinity. For example, imidazole derivatives often interact via π-π stacking (imidazole ring) and halogen bonds (Cl group) . Follow with MD simulations (GROMACS) to assess stability over 100 ns trajectories. Adjust substituents (e.g., chloroethyl chain length) to enhance binding energy (ΔG ≤ -8 kcal/mol) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from PubMed/Scopus using keywords (e.g., "imidazole derivatives AND antimicrobial"). Apply statistical tools (RevMan) to identify outliers or trends.

- Experimental Replication : Standardize assay conditions (e.g., pH, inoculum size) and validate with reference strains (ATCC).

- SAR Studies : Compare MIC values of analogs (e.g., 2-methyl vs. 2-ethyl substitutions) to isolate structural determinants of activity .

Q. How does the chloroethyl group influence pharmacokinetic properties, and what modifications could improve bioavailability?

- Methodological Answer : The chloroethyl moiety increases lipophilicity (logP ~2.5), enhancing membrane permeability but potentially reducing solubility. Use ADMET predictors (SwissADME) to identify liabilities. Modifications:

- Pro-drugs : Replace Cl with ester groups (hydrolyzable in vivo).

- PEGylation : Attach polyethylene glycol to the ethyl group to enhance aqueous solubility .

Validate with in vivo PK studies (rodents), monitoring plasma half-life and tissue distribution via LC-MS/MS .

Experimental Design & Data Analysis

Q. What controls and replicates are essential in SAR studies of this compound?

- Methodological Answer :

- Positive/Negative Controls : Include known inhibitors (e.g., cimetidine for imidazole-based targets) and solvent-only controls.

- Structural Replicates : Synthesize 3–5 analogs with systematic substituent variations (e.g., Cl → F, ethyl → methyl).

- Statistical Replicates : Perform triplicate assays per compound, using ANOVA (p < 0.05) to confirm significance .

Q. How can stability studies under varying conditions inform storage and handling protocols?

- Methodological Answer : Conduct accelerated stability testing (ICH guidelines):

- Thermal : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Light Exposure : Use ICH Option 2 (1.2 million lux hours) to assess photolytic decomposition.

- Solution Stability : Test in buffers (pH 1–10) at 25°C; chloride hydrolysis is a key degradation pathway .

Safety & Compliance

Q. What safety precautions are critical during synthesis and handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential release of HCl gas during synthesis.

- Waste Disposal : Neutralize chlorinated byproducts with NaOH before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.